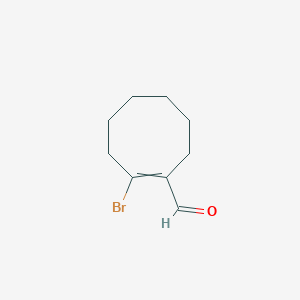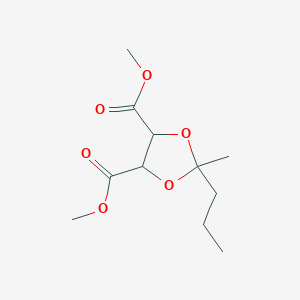
Ethanol, 2-(phenylsulfinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-(phenylsulfinyl)- is an organic compound with the molecular formula C8H10O2S It is characterized by the presence of a phenylsulfinyl group attached to the ethanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(phenylsulfinyl)- typically involves the oxidation of 2-(phenylthio)ethanol. This reaction can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually conducted in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selectivity and yield.
Industrial Production Methods: While specific industrial production methods for Ethanol, 2-(phenylsulfinyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanol, 2-(phenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced back to 2-(phenylthio)ethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in the ethanol moiety can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acid chlorides
Major Products:
Oxidation: 2-(phenylsulfonyl)ethanol
Reduction: 2-(phenylthio)ethanol
Substitution: Various ethers and esters depending on the reagents used
Applications De Recherche Scientifique
Ethanol, 2-(phenylsulfinyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting oxidative stress and inflammation.
Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Ethanol, 2-(phenylsulfinyl)- involves its interaction with various molecular targets. The phenylsulfinyl group can participate in redox reactions, influencing cellular oxidative states. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions are mediated through the formation of covalent or non-covalent bonds with the target molecules.
Comparaison Avec Des Composés Similaires
2-(Phenylthio)ethanol: The reduced form of Ethanol, 2-(phenylsulfinyl)-, which lacks the sulfinyl group.
2-(Phenylsulfonyl)ethanol: The oxidized form, where the sulfinyl group is further oxidized to a sulfone.
Phenylmethanol: A simpler alcohol with a phenyl group attached to the hydroxyl-bearing carbon.
Uniqueness: Ethanol, 2-(phenylsulfinyl)- is unique due to the presence of the phenylsulfinyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Propriétés
Numéro CAS |
22063-21-4 |
|---|---|
Formule moléculaire |
C8H10O2S |
Poids moléculaire |
170.23 g/mol |
Nom IUPAC |
2-(benzenesulfinyl)ethanol |
InChI |
InChI=1S/C8H10O2S/c9-6-7-11(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
XFCVCXIDRVKGAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxo-1-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13988462.png)
![4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide](/img/structure/B13988463.png)
![Diethyl 2-[[4-[[butyl(methyl)amino]diazenyl]benzoyl]amino]pentanedioate](/img/structure/B13988472.png)



![4-(4-Benzoylamino-phenylamino)-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B13988503.png)







